molecular formula C10H18O3 B14420026 4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester CAS No. 86336-14-3

4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester

Cat. No.: B14420026
CAS No.: 86336-14-3
M. Wt: 186.25 g/mol
InChI Key: QWHKUHXBHFJOCE-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxy group and a methyl group on the pentenoic acid backbone, and an ester group formed with 1,1-dimethylethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid derivatives. One common method is the reaction of 4-pentenoic acid with 1,1-dimethylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-pentenoic acid, 3-oxo-4-methyl-, 1,1-dimethylethyl ester.

    Reduction: Formation of 4-pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenoic acid, 3-hydroxy-4-methyl-, methyl ester
  • 4-Pentenoic acid, 3-hydroxy-, methyl ester
  • 2-Pentenoic acid, 4-methyl-, methyl ester

Uniqueness

4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

86336-14-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-methylpent-4-enoate

InChI

InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)13-10(3,4)5/h8,11H,1,6H2,2-5H3

InChI Key

QWHKUHXBHFJOCE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC(=O)OC(C)(C)C)O

Origin of Product

United States

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